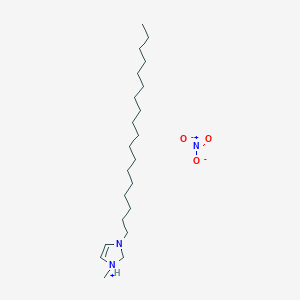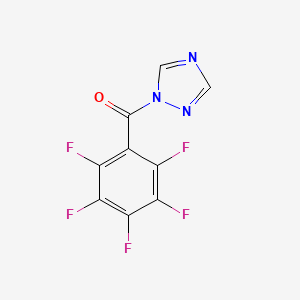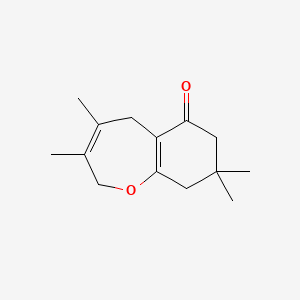![molecular formula C60H66O5 B14212634 Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-32-5](/img/structure/B14212634.png)
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a phenylmethanol group substituted with two octylanthracene units, making it a subject of interest for researchers in chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. The initial step often includes the preparation of 3,5-bis[(10-octylanthracen-9-yl)methoxy]benzaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to yield the desired phenylmethanol derivative. The final step involves the esterification of the phenylmethanol derivative with benzoic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The phenylmethanol group can be oxidized to form the corresponding benzoic acid derivative.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism by which benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In the context of organic semiconductors, the compound’s electronic properties facilitate charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid share structural similarities but differ in their functional groups and reactivity.
Anthracene derivatives: Compounds such as 9,10-diphenylanthracene and 2-ethylanthracene exhibit similar aromatic properties but vary in their substituents and applications.
Uniqueness
Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol stands out due to its unique combination of benzoic acid, phenylmethanol, and octylanthracene units, which confer distinct electronic, photophysical, and chemical properties. These characteristics make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
823788-32-5 |
|---|---|
Formule moléculaire |
C60H66O5 |
Poids moléculaire |
867.2 g/mol |
Nom IUPAC |
benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C53H60O3.C7H6O2/c1-3-5-7-9-11-13-23-42-44-25-15-19-29-48(44)52(49-30-20-16-26-45(42)49)37-55-40-33-39(36-54)34-41(35-40)56-38-53-50-31-21-17-27-46(50)43(24-14-12-10-8-6-4-2)47-28-18-22-32-51(47)53;8-7(9)6-4-2-1-3-5-6/h15-22,25-35,54H,3-14,23-24,36-38H2,1-2H3;1-5H,(H,8,9) |
Clé InChI |
XKSGSFUYNLJAOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CCCCCCCC.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Methanesulfonyl)amino]-N-methylmethanesulfonamide](/img/structure/B14212555.png)
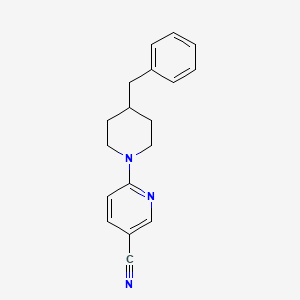
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
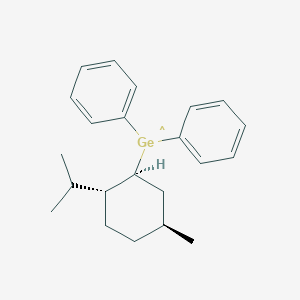
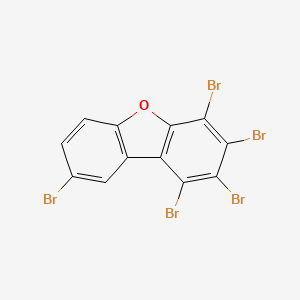
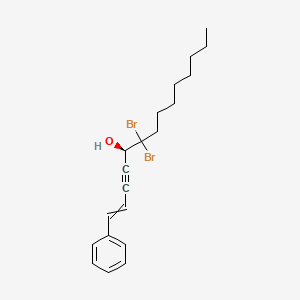
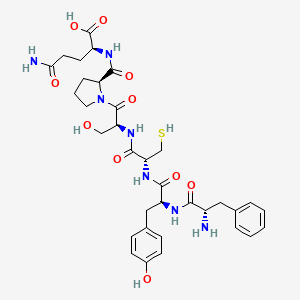
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
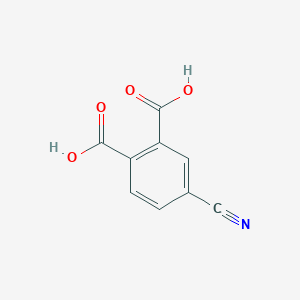
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
